5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
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Description
5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C19H24FN3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.18016980 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Research on thiazolidinone derivatives, which share a structural resemblance to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, highlights their potential as antioxidants. The study of various thiazolidinone compounds demonstrated their efficacy as antioxidants, indicated by changes in total acid number and viscosity, suggesting that similar compounds could be explored for antioxidant applications (H. Mohammed et al., 2019).
Anti-Alzheimer's Research
A study on N-benzylated imidazolidin-2-one derivatives, related to the structural family of this compound, identified compounds with significant anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, showed potential as anti-Alzheimer's agents, providing a basis for the exploration of similar compounds in Alzheimer's disease research (M. Gupta et al., 2020).
Anti-inflammatory and Analgesic Properties
Research into imidazolyl acetic acid derivatives, structurally related to this compound, has demonstrated these compounds' potential in exhibiting anti-inflammatory and analgesic activities. Such studies suggest the broader applicability of similar compounds in the development of new therapeutic agents (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Fluorescence and Electrochromism
The study of thiazolothiazole fluorophores, while not directly related to this compound, provides insights into the potential photophysical applications of structurally complex compounds. These fluorophores exhibit strong fluorescence and reversible electrochromism, suggesting that compounds with related structures could be explored for optoelectronic and photochemical applications (A. Woodward et al., 2017).
Antimicrobial Activity
Research into imidazolyl thiazolidinedione derivatives, which share structural motifs with this compound, has highlighted their potential antimicrobial activity. These studies provide a foundation for the exploration of similar compounds in antimicrobial drug development (P. Moorthy et al., 2014).
Properties
IUPAC Name |
5-[2-[4-[(2-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-21-16(18(25)22(2)19(21)26)12-17(24)23-9-7-13(8-10-23)11-14-5-3-4-6-15(14)20/h3-6,13,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIZDQDEHSNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.